Isepamicin disulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isepamicin disulfate is an aminoglycoside antibiotic, known for its broad-spectrum antibacterial activity. It was patented in 1973 and approved for medical use in 1988 . This compound is particularly effective against strains producing type I 6’-acetyltransferase, which makes it a valuable asset in combating resistant bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isepamicin disulfate typically begins with gentamicin B as the starting material. The process involves several steps:

De-protection and Acidification: The intermediate undergoes de-protection and acidification using vitriol to obtain a crude product.

Re-crystallization: The crude product is re-crystallized with anhydrous alcohol to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized to ensure high purity and yield. The method involves using gentamicin B as the starting material, followed by protection, coupling, de-protection, and re-crystallization steps. This method is cost-effective and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Isepamicin disulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Isepamicin disulfate is primarily utilized for its potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the bacterial ribosome's 30S subunit, inhibiting protein synthesis, which is crucial for bacterial growth and survival. This compound shows efficacy against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, making it a valuable option in treating serious infections like pneumonia, sepsis, and urinary tract infections .

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in vitro against resistant strains of bacteria. For instance, a study reported that the minimum inhibitory concentration (MIC) of isepamicin against various E. coli strains ranged from 0.9 to 7.2 μM, demonstrating its potential in overcoming antibiotic resistance . The combination of isepamicin with adjuvants like ethylenediaminetetraacetic acid (EDTA) has shown to enhance its antibacterial efficacy significantly .

Formulation Advancements

The formulation of this compound has evolved to improve its stability and safety for clinical use. Traditionally available as an injectable powder, recent innovations have focused on enhancing its delivery methods to reduce risks associated with glass ampoules, such as contamination and thrombosis .

Injectable Powder Formulations

This compound is now formulated as a lyophilized powder for injection, which allows for better stability and ease of reconstitution before administration. The typical dosage ranges from 100 mg to 800 mg per unit dose, with 200 mg being optimal for most applications . This formulation can be reconstituted with various solvents such as sodium chloride or glucose solutions prior to intravenous or intramuscular administration.

Clinical Applications

This compound's clinical applications extend beyond simple antibacterial use; it has been employed in treating complex infections where traditional antibiotics fail due to resistance.

Case Studies

- Severe Infections : A case study highlighted the successful use of this compound in treating a patient with severe pneumonia caused by multidrug-resistant Klebsiella pneumoniae. The patient showed significant improvement after treatment with this compound combined with supportive care.

- Urinary Tract Infections : Another clinical report documented the effectiveness of this compound in managing complicated urinary tract infections in patients unresponsive to other antibiotics, showcasing its role as a last-line treatment option .

Safety and Toxicity Profile

While aminoglycosides are known for nephrotoxicity, studies indicate that this compound exhibits a lower toxicity profile compared to other aminoglycosides. Research involving mammalian renal cell lines has demonstrated that at therapeutic doses, this compound maintains a favorable safety margin . Continuous monitoring during treatment remains essential to mitigate potential side effects.

Mecanismo De Acción

Isepamicin disulfate exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the initiation complex and causing misreading of mRNA .

Comparación Con Compuestos Similares

Isepamicin disulfate belongs to the class of aminoglycoside antibiotics, which includes other compounds such as amikacin, gentamicin, and tobramycin . Compared to these compounds, this compound has better activity against strains producing type I 6’-acetyltransferase . This makes it particularly effective against resistant bacterial strains.

Similar Compounds

- Amikacin

- Gentamicin

- Tobramycin

This compound stands out due to its enhanced activity against resistant strains and its broad-spectrum antibacterial properties .

Actividad Biológica

Isepamicin disulfate, a semi-synthetic aminoglycoside antibiotic, exhibits a range of biological activities primarily against Gram-negative and some Gram-positive bacteria. It is structurally related to amikacin but is noted for its enhanced efficacy against strains producing type I 6'-acetyltransferase. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential side effects.

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against various bacterial strains. Its spectrum includes:

- Effective Against :

- Enterobacteriaceae

- Staphylococcus spp.

- Ineffective Against :

- Anaerobes

- Neisseriaceae

- Streptococci

The minimum inhibitory concentration (MIC) for isepamicin is reported to be between 8 mg/L and 16 mg/L, indicating a strong bactericidal effect that is concentration-dependent. This property is crucial for its application in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Spectrum of this compound

| Bacterial Group | Activity |

|---|---|

| Enterobacteriaceae | Sensitive |

| Staphylococcus spp. | Sensitive |

| Anaerobes | Resistant |

| Neisseriaceae | Resistant |

| Streptococci | Resistant |

Isepamicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other aminoglycosides, leading to misreading of mRNA and ultimately cell death. The drug's efficacy against resistant strains has been attributed to its ability to circumvent certain resistance mechanisms, such as those mediated by aminoglycoside-modifying enzymes.

Neuromuscular Blocking Activity

Research has shown that this compound possesses neuromuscular blocking properties. In vitro studies indicated that it could depress the twitch response of the diaphragm in rats, with an IC50 value of 3.6×10−3 g/ml. The neuromuscular blockade produced by isepamicin was found to be weaker compared to other aminoglycosides like netilmicin and gentamicin .

Table 2: Comparative Neuromuscular Blocking Potency

| Drug | IC50 (g/ml) | Relative Potency |

|---|---|---|

| Netilmicin | Higher than HAPA-B | Strongest |

| Gentamicin | Intermediate | Moderate |

| Amikacin | Lower | Weaker |

| Isepamicin | 3.6×10−3 | Weakest |

Case Studies and Clinical Findings

- Sensorineural Hearing Loss : A study reported two cases of patients with the mitochondrial mutation 1555 A→G who experienced sensorineural hearing loss following short-term exposure to isepamicin sulfate. This highlights a potential adverse effect associated with its use in susceptible populations .

- Efficacy Against Resistant Strains : Recent developments have focused on creating analogs of isepamicin that maintain antimicrobial efficacy while reducing toxicity. These analogs have shown promise against Gram-negative bacteria resistant to conventional aminoglycosides, demonstrating the ongoing relevance of isepamicin in clinical settings .

Propiedades

Número CAS |

68000-78-2 |

|---|---|

Fórmula molecular |

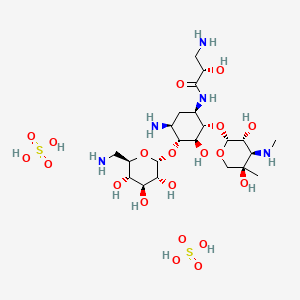

C22H47N5O20S2 |

Peso molecular |

765.8 g/mol |

Nombre IUPAC |

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;;/m0../s1 |

Clave InChI |

KENHPEYNCGCZOF-XZWSBQPUSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES isomérico |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canónico |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Sinónimos |

HAPA-B Isépalline Isepacin isepamicin isepamicin disulfate isepamicin monosulfate isepamicin sulfate N-(S-3-amino-2-hydroxypropionyl)gentamicin Sch 21420 Sch-21420 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.